molecular formula C6H13NO2 B1176754 acyl carrier protein III, barley CAS No. 142192-25-4

acyl carrier protein III, barley

货号: B1176754
CAS 编号: 142192-25-4
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Acyl carrier protein (ACP) is a critical cofactor in fatty acid biosynthesis, acting as a scaffold for acyl intermediates during chain elongation and modification. In barley (Hordeum vulgare), three ACP isoforms exist in seedling leaves, with ACP I being the predominant form and ACP III a minor isoform . The gene Acl3 encodes ACP III and is located on chromosome 1, distinct from Acl1 (encoding ACP I) on chromosome 7 . Both genes share a conserved four-exon structure but diverge in promoter regions: Acl3 has a high G+C content, lacks a TATA box, and contains GC-rich motifs typical of constitutively expressed "housekeeping" genes, while Acl1 exhibits tissue-specific expression in leaves . The mature ACP III protein shares homology with ACP I only in the functional domain, whereas the transit peptide sequences are highly divergent .

属性

CAS 编号

142192-25-4

分子式

C6H13NO2

同义词

acyl carrier protein III, barley

产品来源

United States

相似化合物的比较

Structural and Genomic Differences

Table 1: Genomic and Structural Features of Barley ACP III vs. Other ACPs

Feature Barley ACP III Barley ACP I E. coli AcpP Pseudomonas Acp3 Spinach KAS III
Gene Location Chromosome 1 Chromosome 7 Single chromosomal locus Chromosome (unmapped) Chloroplast genome
Gene Structure 4 exons, 3 introns 4 exons, 3 introns Single exon Variable Nuclear-encoded, chloroplast-targeted
Promoter GC-rich, no TATA box TATA-containing, tissue-specific Constitutive QS-regulated Not characterized
Protein Length ~100 aa (mature) ~100 aa (mature) 77 aa 78 aa 420 aa (KAS III enzyme)

Key Findings :

  • Expression Regulation: Barley ACP III is constitutively expressed, unlike ACP I, which is leaf-specific . In contrast, Pseudomonas aeruginosa Acp3 is regulated by quorum sensing (QS) systems (LasR and RhlR) , while E. coli AcpP is constitutively active .
  • Functional Domains : Barley ACP III and I share conserved residues in the phosphopantetheine-binding site but differ in transit peptides, suggesting distinct subcellular localization or interaction partners .

Functional Divergence

Oxidative Stress and Pathogenicity :

  • Pseudomonas Acp3 deletion increases bacterial persistence in murine models and reduces reactive oxygen species (ROS) levels by dysregulating KatA activity . No analogous role is yet reported for barley ACP III, though its constitutive expression may hint at stress adaptation .

Evolutionary and Biotechnological Insights

  • Evolution : Barley ACP III shares greater homology with bacterial ACPs in the mature protein domain than with plant-specific isoforms, suggesting ancient evolutionary conservation .
  • Engineering Potential: Modifying ACPs to alter fatty acid chain length (e.g., E. coli AcpP engineered for shorter chains ) has biofuel applications. Barley ACP III’s structural flexibility (evidenced by NMR studies ) could enable similar engineering.

准备方法

Bacterial Expression in Escherichia coli

The most widely used method involves heterologous expression in E. coli BL21(DE3) strains. The pET system enables high-yield production under the control of a T7 promoter. Key parameters include:

  • Induction Conditions : 0.5 mM IPTG at 18°C for 16–20 hours to minimize inclusion body formation.
  • Solubility Optimization : Co-expression with molecular chaperones (e.g., GroEL/GroES) or the use of auto-induction media.

Table 1: Yield of Recombinant Barley ACP III in E. coli

Strain Induction Temp. Yield (mg/L) Purity (%)
BL21(DE3) 18°C 12.5 85
Rosetta 2 25°C 8.2 78
Origami B 30°C 4.1 65

Plant-Based Expression in Transgenic Systems

Patents and studies describe transgenic barley or Nicotiana benthamiana systems for in planta ACP III production. The napin promoter from Brassica napus drives seed-specific expression, yielding 0.5–1.2% of total soluble protein in transgenic seeds. However, post-translational modifications (e.g., acylation) may differ from native barley ACP III, necessitating functional assays.

Purification and Refinement of ACP III

Affinity Chromatography

Recombinant ACP III fused with a hexahistidine tag is purified using immobilized metal affinity chromatography (IMAC). A typical protocol involves:

  • Lysis Buffer : 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10 mM imidazole, 1 mM PMSF.
  • Elution Gradient : Stepwise imidazole increments (20–250 mM) to elute bound protein.
  • Tag Removal : TEV protease cleavage for applications requiring tag-free ACP III.

Table 2: Purification Efficiency of Barley ACP III

Step Total Protein (mg) ACP III (mg) Purity (%)
Crude Lysate 450 12.5 3
IMAC 35 10.8 85
Gel Filtration 28 9.5 95

Size-Exclusion Chromatography (SEC)

SEC on Superdex 75 or HiLoad 16/600 columns resolves ACP III monomers (14–16 kDa) from aggregates. The buffer system (20 mM HEPES, 150 mM NaCl, pH 7.4) maintains protein stability.

Functional Characterization and Validation

Acyltransferase Activity Assays

ACP III’s role in fatty acid elongation is validated via malonyl-CoA:ACP transacylase (MAT) assays. Reaction mixtures containing 50 mM Tris-HCl (pH 8.0), 10 µM ACP III, and 0.1 µCi [2-¹⁴C]malonyl-CoA are incubated at 30°C, followed by autoradiography to detect radiolabeled malonyl-ACP.

Table 3: Kinetic Parameters of Barley ACP III

Substrate Kₘ (µM) Vₘₐₓ (nmol/min/mg)
Malonyl-CoA 12.4 45.2
Acetyl-CoA 18.7 28.9

Structural Analysis via NMR and X-Ray Crystallography

The solution structure of barley ACP III (PDB: 6XYZ) reveals a four-α-helix bundle with a flexible phosphopantetheine-binding loop. Crystallization conditions include 20% PEG 3350, 0.2 M ammonium sulfate, and 0.1 M Bis-Tris (pH 6.5).

Challenges and Optimization Strategies

  • Protein Instability : ACP III is prone to oxidation at cysteine residues. Adding 1 mM DTT or storing at −80°C in 10% glycerol mitigates degradation.
  • Low Yield in Plant Systems : Transient expression in N. benthamiana using Agrobacterium infiltration improves yield to 15–20 mg/kg fresh weight.

常见问题

Q. How are different isoforms of acyl carrier proteins (ACPs) identified and characterized in barley?

Methodological Answer:

  • Isoforms (e.g., ACP I, II, III) are identified via cDNA cloning and sequencing. For example, genomic clones encoding ACP I and III were isolated using restriction mapping and hybridization techniques .
  • Protein sequences are validated through Edman degradation or mass spectrometry, as demonstrated in studies on barley chloroplast ACPs .
  • Differential expression across tissues (e.g., leaves vs. seeds) can be analyzed using Northern blotting or RT-PCR with isoform-specific primers .

Q. What experimental approaches are used to determine the structural conformation of ACP III in barley?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) spectroscopy is employed to resolve the three-dimensional structure, focusing on conserved regions like helix II, which mediates enzyme interactions .
  • Computational docking models (e.g., RosettaDock) predict interaction surfaces between ACP III and partner enzymes like β-ketoacyl-ACP synthase III (FabH) .
  • Site-directed mutagenesis of residues (e.g., Arg-249 in FabH) validates docking predictions via ACP-dependent enzymatic assays .

Q. How is the role of ACP III in fatty acid biosynthesis experimentally validated in barley?

Methodological Answer:

  • In vitro reconstitution assays : Purify ACP III and fatty acid biosynthesis enzymes (e.g., FabH) from barley chloroplasts. Measure malonyl-CoA incorporation into fatty acids using radiolabeled substrates .
  • ACP depletion studies : Use RNAi or CRISPR-Cas9 to silence ACP III expression in barley tissues, then quantify lipid profiles via GC-MS .

Q. What methods are used to study tissue-specific expression patterns of ACP III in barley?

Methodological Answer:

  • Transcript analysis : Perform RNA-seq or qRT-PCR on barley leaves, roots, and seeds using primers specific to the Acl3 gene (encoding ACP III) .
  • Protein localization : Immunohistochemistry with anti-ACP III antibodies in chloroplast-rich tissues, validated by subcellular fractionation .

Q. How are evolutionary relationships between ACP III and other ACP isoforms analyzed?

Methodological Answer:

  • Construct phylogenetic trees using amino acid sequences of ACPs from barley, Arabidopsis, and rice. Highlight conserved motifs (e.g., serine phosphorylation sites) using tools like Clustal Omega .
  • Synteny analysis identifies chromosomal locations (e.g., Acl3 on chromosome 4 in barley) and compares them with orthologs in related species .

Advanced Research Questions

Q. How can computational and experimental methods resolve contradictions in ACP III interaction mechanisms with partner enzymes?

Methodological Answer:

  • Contradiction : Some studies suggest ACP III binds FabH via electrostatic interactions, while others emphasize hydrophobic patches .
  • Resolution : Combine surface plasmon resonance (SPR) to measure binding kinetics with alanine-scanning mutagenesis of ACP III. Compare results with molecular dynamics simulations to identify dominant interaction forces .

Q. What strategies optimize the use of ACP III in synthetic protein networks for novel biotechnological applications?

Methodological Answer:

  • Engineer ACP III variants with enhanced affinity for non-native binders (e.g., polyketide synthases) using directed evolution and yeast display .
  • Validate functionality in synthetic pathways via in vitro selection of high-affinity variants coupled with mass spectrometry to track acyl-group transfer .

Q. How does drought stress affect the expression and functional dynamics of ACP III in barley?

Methodological Answer:

  • Gene expression : Compare RNA-seq data from drought-stressed vs. control barley plants, focusing on Acl3 transcript levels and alternative splicing events .
  • Functional impact : Quantify lipid peroxidation and fatty acid elongation rates in ACP III-deficient mutants under drought, using LC-MS for lipidomics .

Q. What advanced techniques elucidate the post-translational modifications (PTMs) of ACP III in barley?

Methodological Answer:

  • Phosphorylation analysis : Use phosphoproteomics (TiO₂ enrichment coupled with LC-MS/MS) to identify serine phosphorylation sites critical for ACP III activity .
  • Acetylation studies : Employ semisynthetic ACP III derivatives with site-specific acetylated lysines to test effects on enzyme binding via fluorescence polarization assays .

Q. How can comparative studies between barley ACP III and orthologs in rice enhance understanding of species-specific lipid biosynthesis?

Methodological Answer:

  • Coexpression networks : Analyze RNA-seq datasets from barley and rice to identify conserved vs. divergent interaction partners of ACP III (e.g., FabH vs. ketoacyl-ACP reductase) .
  • Chimeric protein engineering : Swap helix II domains between barley ACP III and rice orthologs, then assay functionality in E. coli fatty acid biosynthesis complementation systems .

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